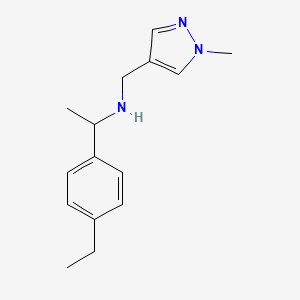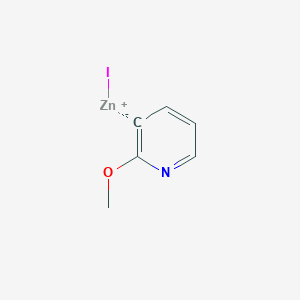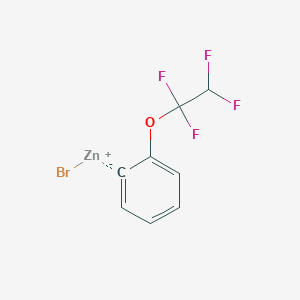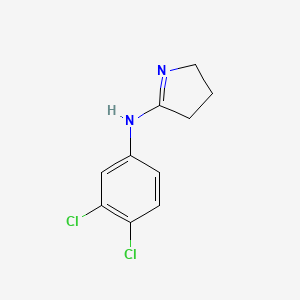
N-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrol-5-amine is a chemical compound that belongs to the class of substituted anilines This compound is characterized by the presence of a dichlorophenyl group attached to a dihydropyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrol-5-amine typically involves the reaction of 3,4-dichloroaniline with a suitable dihydropyrrole precursor. One common method is the condensation reaction between 3,4-dichloroaniline and a dihydropyrrole derivative under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance the efficiency and selectivity of the synthesis.
化学反应分析
Types of Reactions
N-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydrides.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted aniline derivatives.
科学研究应用
N-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrol-5-amine has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of N-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
相似化合物的比较
Similar Compounds
3,4-Dichloroaniline: A precursor in the synthesis of N-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrol-5-amine.
N-(3,4-Dichlorophenyl)carbamic acid methyl ester: Another compound with a dichlorophenyl group, used in different applications.
3-(3,4-Dichlorophenyl)-1,1-dimethylurea (Diuron): An herbicide with a similar dichlorophenyl structure.
Uniqueness
This compound is unique due to its specific combination of a dichlorophenyl group and a dihydropyrrole ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C10H10Cl2N2 |
|---|---|
分子量 |
229.10 g/mol |
IUPAC 名称 |
N-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrol-5-amine |
InChI |
InChI=1S/C10H10Cl2N2/c11-8-4-3-7(6-9(8)12)14-10-2-1-5-13-10/h3-4,6H,1-2,5H2,(H,13,14) |
InChI 键 |
QJYDWXXPXYARJI-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=NC1)NC2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



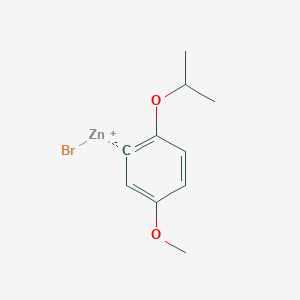
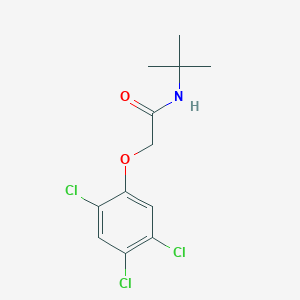
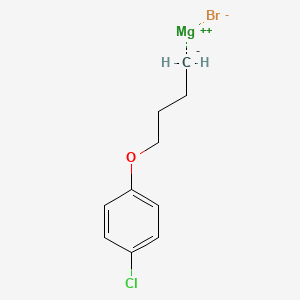

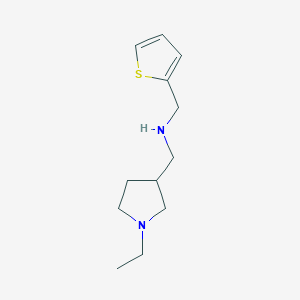

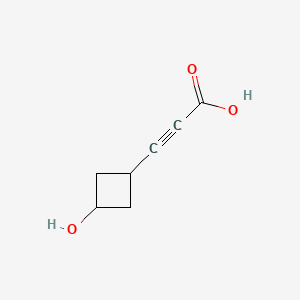

![2-{[4-(Quinoxalin-2-ylsulfamoyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14892735.png)

